molecular formula C17H22Cl2N2O B1440722 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride CAS No. 1187929-01-6

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Cat. No. B1440722
CAS RN: 1187929-01-6
M. Wt: 341.3 g/mol
InChI Key: DOCZIWXAAXMQKS-UHFFFAOYSA-N
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Description

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a chemical compound with the CAS Number: 1187929-01-6 . It has a molecular weight of 341.28 and its molecular formula is C17H22Cl2N2O . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is 1S/C17H20N2O.2ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is an off-white solid . The compound’s molecular weight is 341.28 , and its molecular formula is C17H22Cl2N2O .

Scientific Research Applications

EGFR Kinase Inhibition and Anticancer Activity

The compound has been studied for its potential as an EGFR kinase inhibitor . EGFR, or Epidermal Growth Factor Receptor, is implicated in various forms of cancer. Inhibiting this receptor can halt the proliferation of cancer cells. A study has shown that derivatives of 1-(4-Benzyloxy-phenyl)-piperazine have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervical cancer). One particular derivative demonstrated potent in vitro antitumor activities, particularly against the A549 lung tumor cell line, indicating the compound’s potential as an anticancer agent .

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are known for their therapeutic applications, including anticancer properties. The synthesis process often involves the use of compounds like 1-(4-Benzyloxy-phenyl)-piperazine as intermediates. These derivatives have been tested against various cancer cell lines, including lung, breast, and prostate cancer cells. The presence of substituent groups like benzyloxy can significantly influence the anticancer activity of these compounds .

Tubulin Polymerization Inhibition

Some derivatives of 1-(4-Benzyloxy-phenyl)-piperazine have been designed and synthesized to evaluate their ability to inhibit tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. Inhibiting tubulin polymerization can prevent cancer cells from dividing and proliferating. This application is particularly relevant in the development of new chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with its target at the molecular level. Derivatives of 1-(4-Benzyloxy-phenyl)-piperazine have been used in molecular docking to predict their binding affinity and mode of action against various biological targets, such as enzymes involved in cancer cell growth. These studies can guide the design of more effective drugs .

Antiproliferative Studies

The antiproliferative effects of 1-(4-Benzyloxy-phenyl)-piperazine derivatives have been extensively studied. These compounds have shown promising results in inhibiting the growth of cancer cells, which is a critical step in the development of new anticancer therapies. The efficacy of these compounds is often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Apoptosis Induction

Some derivatives have been found to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is often defective in cancer cells. By inducing apoptosis, these compounds can selectively kill cancer cells without harming normal cells. This application is vital for reducing the side effects of cancer treatment .

SAR Analysis

Structure-Activity Relationship (SAR) analysis is a method used to understand the relationship between the chemical structure of a compound and its biological activity. By modifying the structure of 1-(4-Benzyloxy-phenyl)-piperazine derivatives, researchers can enhance their anticancer activity and reduce toxicity. SAR analysis helps in identifying the most promising compounds for further development .

Bioactivity Against Cancer Cell Lines

The bioactivity of 1-(4-Benzyloxy-phenyl)-piperazine derivatives against various cancer cell lines is a key area of research. By testing these compounds against different types of cancer cells, researchers can determine their spectrum of activity and potential as broad-spectrum anticancer agents .

Safety and Hazards

The safety information for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is available in its Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for complete safety information.

properties

IUPAC Name

1-(4-phenylmethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.2ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCZIWXAAXMQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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